5-Butyl-1,3-benzodioxole
Overview
Description
5-Butyl-1,3-benzodioxole: is an organic compound that belongs to the class of benzodioxoles Benzodioxoles are heterocyclic compounds containing a benzene ring fused with a dioxole ring The compound is characterized by the presence of a butyl group attached to the fifth position of the benzodioxole ring
Mechanism of Action
Target of Action
5-Butyl-1,3-benzodioxole is a derivative of 1,3-Benzodioxole, which has been reported to interact with the auxin receptor TIR1 (Transport Inhibitor Response 1) . This receptor plays a crucial role in plant growth and development .
Mode of Action
The compound interacts with its target, the auxin receptor TIR1, resulting in the enhancement of root-related signaling responses . This interaction leads to changes in the plant’s growth patterns, particularly promoting root growth .
Biochemical Pathways
The interaction of this compound with TIR1 affects the auxin signaling pathway, which is essential for plant growth and development . This interaction enhances the auxin response, leading to the down-regulation of root growth-inhibiting genes .
Result of Action
The primary result of this compound’s action is the promotion of root growth in plants . This is achieved through the enhancement of root-related signaling responses and the down-regulation of root growth-inhibiting genes .
Biochemical Analysis
Biochemical Properties
Benzodioxole derivatives have been synthesized and evaluated for their cytotoxic activity against various cancer cell lines
Cellular Effects
Benzodioxole derivatives have shown significant antitumor activity, as the results of the cytotoxic evaluation against several cell lines confirmed this activity
Molecular Mechanism
Benzodioxole derivatives have shown significant antitumor activity, with probable mechanisms due to EGFR inhibition, apoptosis, DNA binding, tyrosinase inhibition, and HER-2 inhibition .
Temporal Effects in Laboratory Settings
Benzodioxole derivatives have shown significant antitumor activity, with the effects varying over time .
Dosage Effects in Animal Models
Benzodioxole derivatives have shown significant antitumor activity in animal models .
Metabolic Pathways
Scfas are crucial for human health and are produced mainly by the gut microbiota via dietary fiber fermentation .
Transport and Distribution
Benzodioxole derivatives have shown significant antitumor activity, with the effects varying depending on the distribution within cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Butyl-1,3-benzodioxole typically involves the reaction of catechol with butyl halides in the presence of a base. The reaction proceeds through a nucleophilic substitution mechanism, where the hydroxyl groups of catechol are replaced by butyl groups. The reaction conditions often include the use of solvents such as dimethylformamide and bases like potassium carbonate .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow processes. These processes offer advantages such as improved heat and mass transfer, precise temperature control, and easier scale-up. The use of recyclable heterogeneous catalysts can further enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions: 5-Butyl-1,3-benzodioxole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the benzodioxole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nitrating agents can be used under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while substitution reactions can introduce various functional groups onto the benzodioxole ring .
Scientific Research Applications
Chemistry: 5-Butyl-1,3-benzodioxole is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block in organic synthesis .
Biology and Medicine: The compound has shown potential in medicinal chemistry, particularly in the development of anticancer and antiparasitic agents. Benzodioxole derivatives have been studied for their ability to inhibit enzymes and induce apoptosis in cancer cells .
Industry: In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its ability to undergo various chemical reactions makes it a versatile compound in the synthesis of bioactive molecules .
Comparison with Similar Compounds
1,3-Benzodioxole: The parent compound without the butyl group.
5-Methyl-1,3-benzodioxole: A similar compound with a methyl group instead of a butyl group.
5-Ethyl-1,3-benzodioxole: A compound with an ethyl group at the fifth position.
Uniqueness: 5-Butyl-1,3-benzodioxole is unique due to the presence of the butyl group, which can influence its chemical reactivity and biological activity. The butyl group can enhance the compound’s lipophilicity, potentially improving its ability to interact with lipid membranes and molecular targets .
Properties
IUPAC Name |
5-butyl-1,3-benzodioxole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-2-3-4-9-5-6-10-11(7-9)13-8-12-10/h5-7H,2-4,8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SHSJAUIDOGFRGQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC2=C(C=C1)OCO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20515762 | |
Record name | 5-Butyl-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20515762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16929-05-8 | |
Record name | 5-Butyl-2H-1,3-benzodioxole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20515762 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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